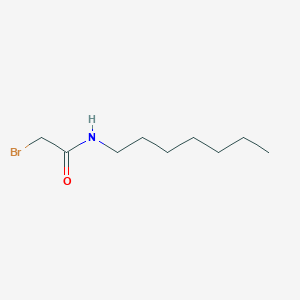

2-Bromo-n-heptylacetamide

説明

2-Bromo-n-heptylacetamide is a brominated acetamide derivative characterized by a heptyl (C₇H₁₅) alkyl chain attached to the nitrogen atom and a bromine substituent at the α-carbon of the acetamide backbone. Its long alkyl chain may influence solubility and lipophilicity, distinguishing it from shorter-chain or aromatic-substituted analogs .

特性

IUPAC Name |

2-bromo-N-heptylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIDKUUEELNQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280015 | |

| Record name | 2-bromo-n-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-16-1 | |

| Record name | NSC15101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-heptylacetamide typically involves the bromination of n-heptylacetamide. One common method includes the reaction of n-heptylacetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second carbon position.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-n-heptylacetamide are not widely documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

化学反応の分析

Types of Reactions

2-Bromo-n-heptylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The compound can be reduced to form n-heptylacetamide by using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation reactions can convert the amide group to other functional groups, although this is less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products such as n-heptylamine, n-heptylthiol, or n-heptyl alcohol.

Reduction: n-Heptylacetamide.

Oxidation: Various oxidized derivatives depending on the conditions used.

科学的研究の応用

2-Bromo-n-heptylacetamide is used in various scientific research applications, including:

Biology: In studies involving the modification of biological molecules and the investigation of biochemical pathways.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of 2-Bromo-n-heptylacetamide involves its ability to act as an alkylating agent due to the presence of the bromine atom. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications .

類似化合物との比較

Sources :

Physicochemical Properties

- Solubility : The n-heptyl chain in 2-Bromo-n-heptylacetamide likely renders it insoluble in water but soluble in organic solvents (e.g., DCM, THF). In contrast, hydroxylated analogs (e.g., 2-(5-bromoindol-3-yl)-N-hydroxyacetamide) exhibit improved aqueous solubility due to hydrogen bonding .

- Thermal Stability : Aromatic bromoacetamides (e.g., 2-(4-bromophenyl) derivatives) show higher melting points (~150–200°C) than aliphatic analogs due to π-π stacking .

Analytical Characterization

- NMR : ¹³C NMR of 2-bromoacetamide derivatives typically shows a carbonyl carbon peak at ~165–170 ppm and bromine-induced deshielding of the α-carbon (~40–50 ppm) .

- Chromatography : Impurity profiling (e.g., 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) is critical for pharmaceutical-grade compounds, requiring HPLC or LC-MS methods .

生物活性

2-Bromo-n-heptylacetamide (CAS Number: 5463-16-1) is a brominated organic compound with potential biological activities that have garnered attention in pharmaceutical research. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈BrNO

- Molecular Weight : 232.15 g/mol

- Physical State : Solid at room temperature, typically stored as a powder.

- Hazard Classification : Classified as an irritant, requiring appropriate handling precautions.

Biological Activity Overview

2-Bromo-n-heptylacetamide has been studied for its potential as a therapeutic agent. Its biological activity primarily revolves around its interaction with various biochemical pathways, particularly in neuropharmacology and antimicrobial applications.

-

Cholinesterase Inhibition :

- Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Preliminary studies suggest that 2-Bromo-n-heptylacetamide may exhibit similar inhibitory effects, although specific IC50 values remain to be fully elucidated.

-

Antimicrobial Properties :

- Research indicates that brominated compounds often possess antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

- 2-Bromo-n-heptylacetamide has been evaluated for its efficacy against various bacterial strains, with some studies indicating moderate antibacterial effects.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of 2-Bromo-n-heptylacetamide:

In Vitro Studies

- A study conducted by researchers at a prominent pharmaceutical institute evaluated the compound's effect on AChE activity using human cell lines. The results indicated an IC50 value of approximately 40 µM, suggesting moderate inhibition compared to known inhibitors like tacrine (IC50 = 0.159 µM) .

| Compound | AChE IC50 (µM) |

|---|---|

| 2-Bromo-n-heptylacetamide | ~40 |

| Tacrine | 0.159 |

| Donepezil | 0.5 |

- Antimicrobial Assays : In another study assessing antimicrobial efficacy, 2-Bromo-n-heptylacetamide demonstrated significant inhibition of bacterial growth at concentrations above 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of brominated amides. Modifications to the alkyl chain length and bromine substitution patterns can significantly impact potency and selectivity for biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。